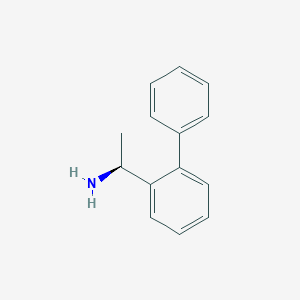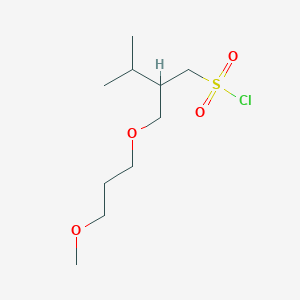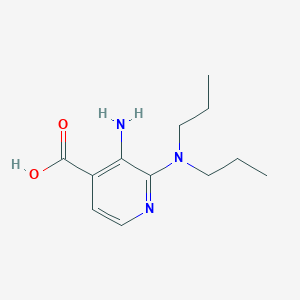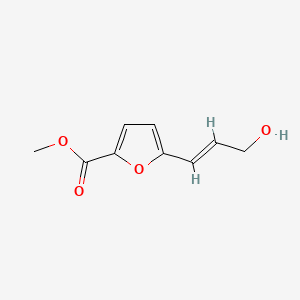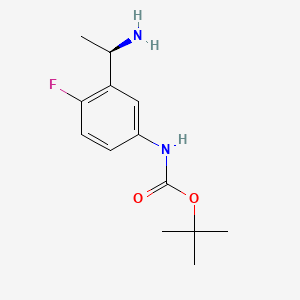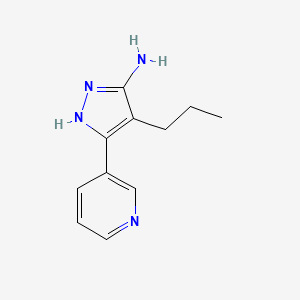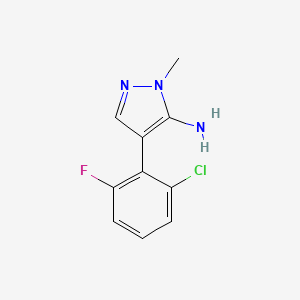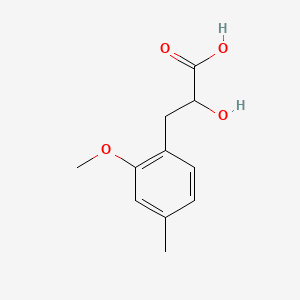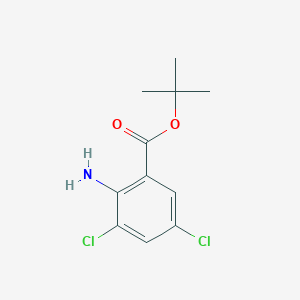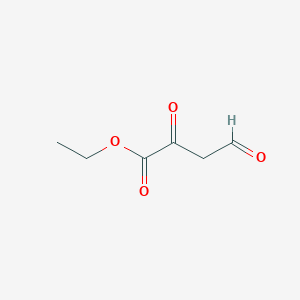
Ethyl 2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dioxobutanoate is an organic compound with the molecular formula C6H8O4. It is an ester derivative of butanoic acid and is characterized by the presence of two oxo groups at the 2 and 4 positions. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dioxobutanoate can be synthesized through various methods. One common approach involves the acylation of nucleophiles such as alcohols and amines. The reaction typically requires an acylating agent and a catalyst to facilitate the transfer of the acyl group to the nucleophile, resulting in the formation of the desired ester or amide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acylation reactions. The process may include the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl 2,4-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Medicine: It is explored for its potential in drug development and as an intermediate in pharmaceutical synthesis.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxobutanoate involves the transfer of its acyl group to nucleophiles. This process is facilitated by the presence of the oxo groups, which make the compound highly reactive. The acylation reaction results in the formation of esters or amides, depending on the nucleophile involved .
Comparison with Similar Compounds
- Ethyl 4-phenyl-2,4-dioxobutanoate
- Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate
- Ethyl benzoylpyruvate
Comparison: Ethyl 2,4-dioxobutanoate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
133510-30-2 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
ethyl 2,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)5(8)3-4-7/h4H,2-3H2,1H3 |
InChI Key |
ZDIFEPHUUQALKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


